molecular formula C11H13N3 B12073234 3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

Cat. No.: B12073234
M. Wt: 187.24 g/mol
InChI Key: XZYPOHAJFLXHDI-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate aniline derivatives. One common method involves the use of a one-pot pseudo three-component reaction, where 3-methyl-5-pyrazolone derivatives react with aldehydes in the presence of catalysts such as sodium acetate . The reaction is usually carried out at room temperature, and the products are isolated by simple filtration.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro and azo derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-methyl-4-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3/c1-8-5-10(12)3-4-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3

InChI Key

XZYPOHAJFLXHDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CN(N=C2)C

Origin of Product

United States

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